molecular formula C4ClF4NS B14563239 5-Chloro-4-fluoro-2-(trifluoromethyl)-1,3-thiazole CAS No. 62053-28-5

5-Chloro-4-fluoro-2-(trifluoromethyl)-1,3-thiazole

Cat. No.: B14563239
CAS No.: 62053-28-5
M. Wt: 205.56 g/mol
InChI Key: OVQOXVXTHFUKDA-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing chlorine, fluorine, and trifluoromethyl groups with a thioamide. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Addition Reactions: The compound can react with electrophiles to form addition products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an am

Properties

CAS No.

62053-28-5

Molecular Formula

C4ClF4NS

Molecular Weight

205.56 g/mol

IUPAC Name

5-chloro-4-fluoro-2-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C4ClF4NS/c5-1-2(6)10-3(11-1)4(7,8)9

InChI Key

OVQOXVXTHFUKDA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)C(F)(F)F)Cl)F

Origin of Product

United States

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